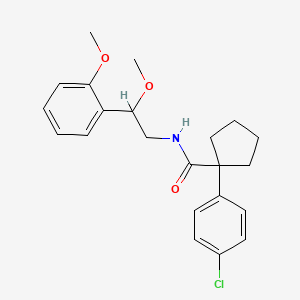
1-(4-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclopentanecarboxamide, also known as CERC-501, is a novel small molecule drug candidate that has been developed for the treatment of neuropsychiatric disorders such as depression, anxiety, and substance abuse. CERC-501 has been shown to modulate the activity of the kappa opioid receptor (KOR), which is a key target for the development of new therapeutics for these disorders.
Scientific Research Applications
Synthesis and Characterization Techniques
- Formation of 1,2-Dioxanes : Research demonstrates the formation of 1,2-dioxanes from various alkenes in the presence of manganese(III) acetate, showcasing methodologies for creating cyclic peroxide structures, which could be relevant for the synthesis or modification of the compound (H. Nishino et al., 1991).
- Cyclic Peroxides Synthesis : The study on manganese-mediated synthesis of cyclic peroxides from alkenes highlights techniques for introducing peroxide functionalities into complex molecules, possibly offering pathways for derivative synthesis of the target compound (Chang-Yi Qian et al., 1992).
- Characterization of Arylcarbamothioyl Derivatives : A study focused on synthesizing and characterizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, providing insights into analytical techniques for characterizing similar compounds, which could be applicable to the compound (Cemal Koray Özer et al., 2009).
Advanced Chemical Synthesis
- Antitumor Agents Synthesis : Research into synthesizing potent antitumor agents from substituted ethenes suggests methodologies for crafting complex molecules with potential biological activities, relevant for exploring the therapeutic applications of similar compounds (S. Singh et al., 1996).
- Photochemical Generation of Aryl Cations : The study on photochemically generating aryl cations from aromatic halides offers insights into reactions that could be useful for modifying the target compound or related structures (S. Protti et al., 2004).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-26-19-8-4-3-7-18(19)20(27-2)15-24-21(25)22(13-5-6-14-22)16-9-11-17(23)12-10-16/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJKWZQYBZHTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

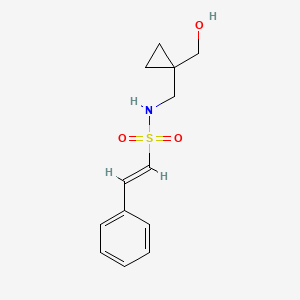
![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)

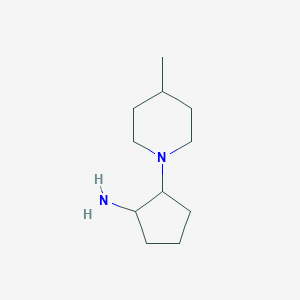

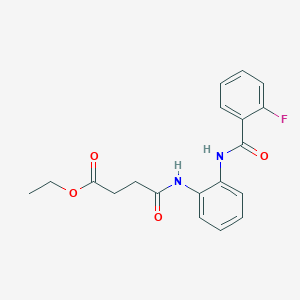
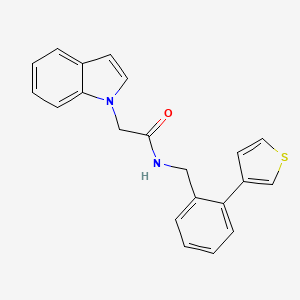
![2-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2832565.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propylurea](/img/structure/B2832566.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2832567.png)
![6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2832569.png)
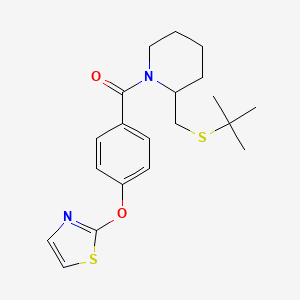
![2-[4-Phenyl-2-(phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2832572.png)
